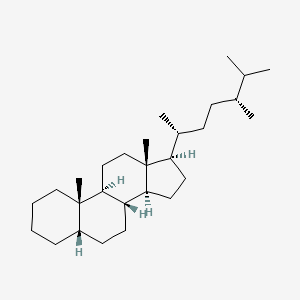

5beta-Campestane

説明

5β-Campestane is a steroidal hydrocarbon belonging to the campestane family, characterized by a cholestane-derived backbone with a 5β-hydrogen configuration. This compound lacks hydroxyl or other functional groups, distinguishing it from phytosterols like campesterol or cholesterol derivatives. Key identifiers include its CAS registry number (specific to 960化工网’s database) and molecular formula, inferred to be C₂₈H₅₀ based on structural analogs .

特性

分子式 |

C28H50 |

|---|---|

分子量 |

386.7 g/mol |

IUPAC名 |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |

InChIキー |

WAAWMJYYKITCGF-WNWGVQQNSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

異性体SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

正規SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

5β-Campestane is structurally closest to campesterol and ergost-5-en-3β-ol , but critical distinctions arise in functional groups and stereochemistry:

| Compound | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Key Structural Features |

|---|---|---|---|---|---|

| 5β-Campestane | C₂₈H₅₀ (inferred) | ~386.7 g/mol | ~9.2* | 0 | Fully saturated 5β-cholestane backbone |

| Campest-5-en-3β-ol | C₂₈H₄₈O | 400.68 g/mol | 7.8 | 1 | Δ⁵ double bond, 3β-hydroxyl group |

| 3α,7α-Dihydroxy-5β-cholestane | C₂₇H₄₈O₂ | 404.36 g/mol | 6.1 | 2 | 5β configuration, dihydroxylation at C3/C7 |

| 24-Methyl cholesterol | C₂₈H₄₈O | 400.68 g/mol | 8.2 | 1 | 24-methyl substituent, 3β-hydroxyl group |

Note: XLogP3 for 5β-Campestane is estimated based on hydrocarbon analogs. Data sourced from .

Key Observations:

- Saturation vs. Unsaturation : Unlike campest-5-en-3β-ol (Δ⁵ double bond) or ergosterol derivatives, 5β-Campestane is fully saturated, reducing reactivity and increasing stability .

- Functional Groups : The absence of hydroxyl groups in 5β-Campestane eliminates hydrogen-bonding capacity, resulting in lower polarity compared to campesterol or dihydroxy analogs .

Physicochemical Properties

Lipophilicity and Solubility:

- 5β-Campestane’s high XLogP3 (~9.2) suggests extreme hydrophobicity, limiting aqueous solubility. This contrasts with hydroxylated analogs like 3α,7α-dihydroxy-5β-cholestane (XLogP3 = 6.1), where polar groups enhance solubility .

Thermal Stability:

Saturated hydrocarbons like 5β-Campestane exhibit higher thermal stability than unsaturated or hydroxylated sterols, making them suitable for high-temperature industrial applications .

Research Findings and Data Gaps

Analytical Characterization

- Purity Standards: Guidelines emphasize the need for elemental analysis and spectral validation for novel compounds, but 5β-Campestane’s established status may rely on historical data .

Contradictions and Uncertainties

- Molecular Formula Discrepancies: Some sources conflate 5β-Campestane with campestanol (C₂₈H₅₀O), highlighting the need for rigorous structural verification .

- Biological Activity: No direct evidence links 5β-Campestane to bioactivity, unlike its hydroxylated analogs, which show roles in lipid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。